A Technical Guide to the Physicochemical Properties of D,L-7-Aza-3-indolylglycine
A Technical Guide to the Physicochemical Properties of D,L-7-Aza-3-indolylglycine
Introduction: The Significance of a Novel Tryptophan Analogue
D,L-7-Aza-3-indolylglycine is a non-canonical, racemic amino acid that belongs to the burgeoning class of azaindole derivatives. Structurally, it is an analogue of tryptophan where a nitrogen atom replaces the carbon at the 7-position of the indole ring, and the alanine side chain is replaced by a glycine moiety. This substitution is not trivial; the introduction of the pyridine nitrogen into the indole core fundamentally alters the electronic landscape of the molecule. This modification imparts unique spectroscopic characteristics, modifies hydrogen bonding capabilities, and influences the overall polarity and acid-base properties.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules targeting a wide range of diseases.[1] Derivatives have been investigated for their neuroprotective, anti-inflammatory, and kinase-inhibiting activities.[1][2] The inherent fluorescence of the 7-azaindole nucleus, which is distinct from that of canonical tryptophan, makes these compounds powerful probes for studying protein structure, folding, and binding interactions.[3]
This guide provides a comprehensive overview of the predicted and inferred physicochemical properties of D,L-7-Aza-3-indolylglycine. While direct experimental data for this specific molecule is scarce in peer-reviewed literature, a robust profile can be constructed by leveraging data from its parent heterocycle, 7-azaindole, and its closest structural analogues, such as 7-azatryptophan and tryptophan. We will explore its core properties, solubility, acidity, and spectral characteristics, providing both theoretical grounding and actionable experimental protocols for its characterization.
PART 1: Core Molecular and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the calculated structural properties and provides an estimated profile of key physicochemical parameters.
Molecular Structure and Identity
-
Systematic Name: 2-Amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
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Common Name: D,L-7-Aza-3-indolylglycine
-
CAS Number: Not assigned.
-
Molecular Formula: C₉H₉N₃O₂
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Molecular Weight: 191.19 g/mol
The structure consists of a glycine core where the α-carbon is directly attached to the C3 position of the 7-azaindole ring system. The "D,L" designation indicates a racemic mixture of both (R)- and (S)-enantiomers at the α-carbon.
Summary of Predicted Physicochemical Properties
The following table summarizes the key physicochemical parameters for D,L-7-Aza-3-indolylglycine. These values are estimated based on data from analogous compounds and theoretical calculations, providing a reliable baseline for experimental design.
| Property | Estimated Value | Rationale & Commentary |
| Molecular Weight | 191.19 g/mol | Calculated from the molecular formula C₉H₉N₃O₂. |
| pKa₁ (α-carboxyl) | ~2.4 | Based on the typical pKa of the α-carboxyl group in amino acids like tryptophan (pKa = 2.38).[4] |
| pKa₂ (N7-aza) | ~4.5 | Based on the experimentally determined pKa of the N7 atom in the 7-azaindole nucleus.[3] |
| pKa₃ (α-amino) | ~9.6 | Based on the typical pKa of the α-amino group in amino acids like glycine (pKa = 9.60).[5] |
| Isoelectric Point (pI) | ~7.05 | Calculated as (pKa₂ + pKa₃) / 2. This is the pH at which the molecule has a net-zero charge. |
| Aqueous Solubility | Moderately Soluble | Expected to be a zwitterionic solid with pH-dependent solubility. Lowest near the pI, increasing significantly at pH < 4 and pH > 10. |
| LogP (Octanol/Water) | < 0.5 | Predicted to be lower than 7-azatryptophan (LogP ~0.52) due to the shorter, less hydrophobic glycine linker compared to alanine.[6] |
| UV Absorbance (λmax) | ~290 nm | The 7-azaindole chromophore typically exhibits a red-shifted absorption maximum compared to tryptophan (~280 nm).[3] |
| Fluorescence (λem) | ~390-400 nm | Exhibits a significant Stokes shift with emission shifted to longer wavelengths compared to tryptophan (~354 nm), a key feature for its use as a fluorescent probe.[3] |
| Topological Polar Surface Area (TPSA) | ~92 Ų | Calculated based on the structure; similar to 7-azatryptophan, indicating high potential for hydrogen bonding.[6][7] |
PART 2: In-Depth Analysis of Key Properties
Acid-Base Chemistry: A Triprotic System
Unlike standard amino acids, D,L-7-Aza-3-indolylglycine is a triprotic acid. Its behavior in aqueous solution is governed by three distinct ionization events, which are critical for understanding its solubility, chromatographic behavior, and biological interactions.
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α-Carboxyl Group (pKa₁ ≈ 2.4): At very low pH, the carboxyl group is protonated (-COOH). As the pH rises above ~2.4, it deprotonates to form a carboxylate (-COO⁻), contributing the first negative charge.
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Pyridine Nitrogen (pKa₂ ≈ 4.5): The N7 atom in the azaindole ring acts as a base. In acidic conditions (pH < 4.5), this nitrogen is protonated, giving the heterocyclic ring a positive charge. This feature distinguishes it from tryptophan and can be exploited for pH-dependent binding or spectroscopic studies.[3]
-
α-Amino Group (pKa₃ ≈ 9.6): The α-amino group remains protonated (-NH₃⁺) across a wide pH range. It only begins to deprotonate to its neutral form (-NH₂) as the pH becomes strongly basic (pH > 9.6).
The interplay of these three groups means the molecule exists in four distinct protonation states depending on the pH. The zwitterionic form, where the net charge is zero, exists between pH 4.5 and 9.6.
Caption: Protonation states of D,L-7-Aza-3-indolylglycine vs. pH.
Solubility Profile: The Role of pH
The solubility of this compound is intrinsically linked to its acid-base properties.
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At Isoelectric Point (pI ≈ 7.05): The molecule has a net-zero charge, minimizing its interaction with water molecules relative to its charged forms. This results in the lowest aqueous solubility.
-
In Acidic Solution (pH < 4.5): The molecule carries a net positive charge (+1 or +2). The carboxylate is protonated, but more importantly, the amino and aza groups are protonated, leading to strong ionic interactions with water and significantly increased solubility.
-
In Basic Solution (pH > 9.6): The molecule carries a net negative charge (-1) as the carboxyl and amino groups are deprotonated. This ionic character also enhances aqueous solubility.
For drug formulation, this pH-dependent solubility is a critical consideration. Buffering solutions to be well away from the pI is essential for creating stable, concentrated aqueous formulations.
Spectroscopic Properties: A Built-in Fluorescent Probe
The most compelling feature of 7-azaindole derivatives is their unique photophysics.
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UV-Visible Absorption: The replacement of a carbon with a more electronegative nitrogen atom in the indole ring lowers the energy of the π→π* electronic transition. This results in a bathochromic (red) shift of the maximum absorbance (λmax) to around 290 nm, compared to tryptophan's 280 nm.[3] This allows for selective excitation in the presence of tryptophan.
-
Fluorescence: The fluorescence emission is even more dramatically affected, with the emission maximum shifted by over 40 nm to longer wavelengths (~390-400 nm).[3] This large Stokes shift and distinct emission window make D,L-7-Aza-3-indolylglycine an excellent intrinsic fluorescent reporter for probing protein environments with minimal interference from native tryptophans.
PART 3: Experimental Methodologies
To empower researchers, this section provides detailed, self-validating protocols for determining two of the most critical physicochemical parameters: thermodynamic solubility and pKa.
Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established OECD Guideline 105 and is considered the "gold standard" for measuring thermodynamic solubility.[8]
Causality: The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase. Shaking ensures this equilibrium is reached, and a prolonged incubation period at a constant temperature is crucial for thermodynamic stability.[9][10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid D,L-7-Aza-3-indolylglycine (e.g., 5-10 mg) to a series of glass vials. The excess solid is visually confirmed and ensures that saturation is achieved.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Using a buffer is critical to control the protonation state of the compound.[10]
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a minimum of 24-48 hours. This duration is essential to ensure the system reaches thermodynamic equilibrium.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.[10]
-
Sampling: Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the solid material. For robust phase separation, centrifugation of the sealed vial followed by sampling of the supernatant is highly recommended.
-
Filtration (Self-Validation): Filter the sampled supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification:
-
Prepare a standard curve of the compound in the same buffer.
-
Dilute the filtered saturated solution into the linear range of the standard curve.
-
Quantify the concentration using a validated analytical method, typically UV-Vis spectrophotometry (at ~290 nm) or HPLC-UV.
-
-
Data Analysis: The measured concentration of the diluted sample, corrected for the dilution factor, represents the thermodynamic solubility of the compound in that specific buffer at that temperature. The experiment should be performed in triplicate.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol: Determination of pKa Values by Potentiometric Titration
This method involves monitoring the pH of a solution of the amino acid as a strong base is incrementally added, allowing for the direct observation of buffering regions and inflection points corresponding to the pKa values.[12][13]
Causality: At the midpoint of each buffering region (where the concentrations of the protonated and deprotonated species are equal), the pH of the solution is equal to the pKa of that specific functional group, as defined by the Henderson-Hasselbalch equation.[14]
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of D,L-7-Aza-3-indolylglycine and dissolve it in a known volume of deionized, degassed water to create a solution of known concentration (e.g., 10 mM).
-
Initial Acidification: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a calibrated pH electrode and a magnetic stirrer. To ensure all functional groups are fully protonated, slowly add a standardized strong acid (e.g., 0.1 M HCl) until the pH is stable below 2.0.[13]
-
Titrant Preparation: Fill a calibrated burette with a standardized strong base (e.g., 0.1 M NaOH). The base should be carbonate-free.
-
Titration:
-
Record the initial pH and volume.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH is stable above 11.
-
-
Data Analysis (Self-Validation):
-
Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The resulting titration curve will show three distinct buffering regions. The pKa for each ionizable group is the pH at the midpoint of its respective buffering region (i.e., at 0.5, 1.5, and 2.5 equivalents of base added).
-
For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points. The pKa values are the pH values exactly halfway between these equivalence points.[12]
-
Conclusion
D,L-7-Aza-3-indolylglycine represents a molecule of significant potential for chemical biology and drug discovery. While it remains a novel structure, its physicochemical properties can be confidently predicted from well-studied analogues. Its triprotic nature, pH-dependent solubility, and unique, red-shifted fluorescence are its defining characteristics. The experimental protocols provided in this guide offer a robust framework for researchers to validate these properties and unlock the full potential of this promising compound in their applications, from advanced protein spectroscopy to the design of new therapeutic agents.
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